Structural Identity Confirmation via Molecular Formula and Molecular Weight Differentiation
The target compound possesses the molecular formula C₁₅H₁₉N₃O₄S and a molecular weight of 337.4 g·mol⁻¹ . This distinguishes it from common in‑class analogs: 8‑(1,3‑benzothiazol‑2‑yl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (C₁₄H₁₄N₄O₂S, MW 302.35) [1] and RS‑102221 (C₂₇H₃₃N₅O₇S, MW 571.65) [2]. The benzenesulfonyl‑dimethyl substitution pattern yields a unique mass signature that can be used for QC release testing and batch identification via LC‑MS, ensuring that the correct chemical species is acquired rather than a mis‑labelled or degraded sample.
| Evidence Dimension | Molecular identity (molecular formula, molecular weight) |
|---|---|
| Target Compound Data | C₁₅H₁₉N₃O₄S; MW 337.4 g·mol⁻¹ |
| Comparator Or Baseline | 8‑(1,3‑benzothiazol‑2‑yl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione: C₁₄H₁₄N₄O₂S, MW 302.35; RS‑102221: C₂₇H₃₃N₅O₇S, MW 571.65 |
| Quantified Difference | ΔMW = +35.05 vs. benzothiazol analog; ΔMW = −234.25 vs. RS‑102221 |
| Conditions | Calculated from molecular formulas; verification by HRMS or LC‑MS (ESI+) following standard QC protocols. |
Why This Matters
Accurate molecular weight confirmation is the first gate in procurement; mis‑identification at this stage leads to wasted downstream assays and irreproducible results.
- [1] EP3556760A1, Spiro compounds (Google Patents). Compound: 8‑(1,3‑benzothiazol‑2‑yl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione. https://patents.google.com/patent/EP3556760A1/en View Source
- [2] Bonhaus DW, et al. RS‑102221: A novel high affinity and selective 5‑HT2C receptor antagonist. Neuropharmacology. 1997;36(4‑5):621‑629. doi:10.1016/S0028‑3908(97)00049‑X View Source
